4-Mercapto-3(2H)-pyridazinethione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-3(2H)-pyridazinethione typically involves the reaction of hydrazine derivatives with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which cyclizes to form the desired pyridazinethione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 4-Mercapto-3(2H)-pyridazinethione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thione group can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyridazine ring under mild conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridazinethiones depending on the nucleophile used.
Scientific Research Applications
4-Mercapto-3(2H)-pyridazinethione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Mercapto-3(2H)-pyridazinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Dihydro-4-mercapto-3(2H)-furanone: Another heterocyclic compound with a mercapto group, but with a furan ring instead of a pyridazine ring.
Dihydro-4-mercapto-5-methyl-3(2H)-thiophenone: Contains a thiophene ring and exhibits similar chemical reactivity.
Uniqueness: 4-Mercapto-3(2H)-pyridazinethione is unique due to its specific combination of a pyridazine ring with mercapto and thione groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
74745-07-6 |
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Molecular Formula |
C4H4N2S2 |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
1,2-dihydropyridazine-3,4-dithione |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-6-4(3)8/h1-2H,(H,5,7)(H,6,8) |
InChI Key |
XROXHGVTJRRDBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNNC(=S)C1=S |
Origin of Product |
United States |
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